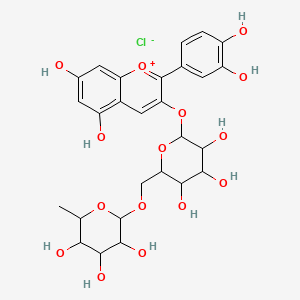
Cyanidin 3-rutinoside (chloride);Cyanidin 3-O-rutinoside (chloride);Sambucin (chloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyanidin 3-rutinoside (chloride), also known as Cyanidin 3-O-rutinoside (chloride) or Sambucin (chloride), is an anthocyanin compound. Anthocyanins are a type of flavonoid widely found in plants, particularly in fruits and flowers, and are responsible for their red, purple, and blue colors. Cyanidin 3-rutinoside (chloride) is known for its potent antioxidant properties, which contribute to its various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyanidin 3-rutinoside (chloride) is typically extracted from natural sources such as fruits and flowers. The extraction process involves several steps, including solvent extraction, purification, and crystallization. The compound can also be synthesized through chemical reactions involving cyanidin and rutinose under controlled conditions .
Industrial Production Methods
Industrial production of Cyanidin 3-rutinoside (chloride) often involves large-scale extraction from plant materials. The process includes the use of environmentally friendly solvents to extract the anthocyanins, followed by purification steps to isolate the desired compound. The final product is obtained through crystallization and drying .
Chemical Reactions Analysis
Types of Reactions
Cyanidin 3-rutinoside (chloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert Cyanidin 3-rutinoside (chloride) into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of Cyanidin 3-rutinoside (chloride) can lead to the formation of quinones and other oxidized derivatives .
Scientific Research Applications
Cyanidin 3-rutinoside (chloride) has a wide range of scientific research applications, including:
Biology: Studied for its role in plant pigmentation and its impact on plant physiology and development.
Medicine: Investigated for its antioxidant, anti-inflammatory, and anticancer properties.
Industry: Utilized in the food and beverage industry as a natural colorant and antioxidant.
Mechanism of Action
Cyanidin 3-rutinoside (chloride) exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound also modulates various signaling pathways involved in inflammation and cell proliferation. Its molecular targets include enzymes and receptors involved in oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Cyanidin 3-rutinoside (chloride) is unique among anthocyanins due to its specific glycosylation pattern, which influences its stability and bioavailability. Similar compounds include:
Cyanidin 3-glucoside: Another anthocyanin with similar antioxidant properties but different glycosylation.
Delphinidin 3-rutinoside: Similar in structure but with different hydroxylation patterns, affecting its color and stability.
Pelargonidin 3-rutinoside: Another related compound with distinct biological activities due to its unique structure
Properties
IUPAC Name |
2-[[6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O15.ClH/c1-9-19(32)21(34)23(36)26(39-9)38-8-18-20(33)22(35)24(37)27(42-18)41-17-7-12-14(30)5-11(28)6-16(12)40-25(17)10-2-3-13(29)15(31)4-10;/h2-7,9,18-24,26-27,32-37H,8H2,1H3,(H3-,28,29,30,31);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZHXBNWNZIHIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O)O.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31ClO15 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
631.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














